Methotrexate Diglutamate Trifluoroacetate

Description

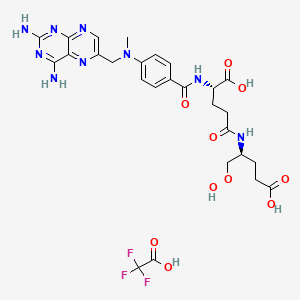

Methotrexate Diglutamate Trifluoroacetate is a derivative of methotrexate, a well-known chemotherapeutic agent and immunosuppressant. Methotrexate itself is widely used in the treatment of various cancers, autoimmune diseases, and inflammatory conditions. This compound is a modified form that includes additional glutamate residues and trifluoroacetate, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula |

C27H32F3N9O10 |

|---|---|

Molecular Weight |

699.6 g/mol |

IUPAC Name |

(2S)-5-[[(2S)-4-carboxy-1-hydroperoxybutan-2-yl]amino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C25H31N9O8.C2HF3O2/c1-34(11-15-10-28-22-20(30-15)21(26)32-25(27)33-22)16-5-2-13(3-6-16)23(38)31-17(24(39)40)7-8-18(35)29-14(12-42-41)4-9-19(36)37;3-2(4,5)1(6)7/h2-3,5-6,10,14,17,41H,4,7-9,11-12H2,1H3,(H,29,35)(H,31,38)(H,36,37)(H,39,40)(H4,26,27,28,32,33);(H,6,7)/t14-,17-;/m0./s1 |

InChI Key |

AJVWJJAUEFPRLT-RVXRQPKJSA-N |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)COO)C(=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)O)COO)C(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methotrexate Diglutamate Trifluoroacetate typically involves the conjugation of methotrexate with glutamate residues followed by the addition of trifluoroacetate. The process begins with the activation of methotrexate, which is then reacted with glutamic acid under controlled conditions to form the diglutamate derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as chromatography and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .

Chemical Reactions Analysis

Types of Reactions

Methotrexate Diglutamate Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized methotrexate derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Methotrexate Diglutamate Trifluoroacetate has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and analysis of methotrexate derivatives.

Biology: Employed in studies investigating the cellular uptake and metabolism of methotrexate and its derivatives.

Medicine: Utilized in research focused on improving the efficacy and reducing the toxicity of methotrexate-based therapies.

Industry: Applied in the development of new drug formulations and delivery systems to enhance the therapeutic potential of methotrexate

Mechanism of Action

Methotrexate Diglutamate Trifluoroacetate exerts its effects by inhibiting several key enzymes involved in nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, and aminoimidazole carboxamide ribonucleotide transformylase. This inhibition leads to the suppression of DNA synthesis and cell division, which is particularly effective in rapidly dividing cancer cells. The addition of glutamate residues and trifluoroacetate may enhance the compound’s stability and cellular uptake, further improving its therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.

Methotrexate Polyglutamates: Derivatives with multiple glutamate residues, which exhibit enhanced cellular retention and efficacy.

Methotrexate-d3 Diglutamate Trifluoroacetate: A stable isotope-labeled version used in research for tracking and quantification purposes

Uniqueness

Methotrexate Diglutamate Trifluoroacetate is unique due to the presence of both diglutamate and trifluoroacetate groups. These modifications can potentially improve the compound’s pharmacokinetic properties, such as increased stability and better cellular uptake, compared to the parent methotrexate and other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.